Hexestrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pregnancy complications

DES was widely prescribed to pregnant women from the 1940s to the early 1970s to prevent miscarriage and other pregnancy complications. However, extensive research later revealed these claims to be unfounded and linked DES exposure to various health risks in both mothers and their offspring .

Cancer treatment

Early research explored the use of DES in treating different types of cancers, including prostate cancer and breast cancer. While some initial studies showed promising results, later investigations failed to replicate these findings, and DES is no longer used for cancer treatment due to its safety concerns .

Other potential applications

Researchers also investigated the use of DES in various other areas, such as treating menstrual disorders, promoting animal growth, and preventing atherosclerosis. However, most of these applications were abandoned due to a lack of substantial evidence for their effectiveness or safety concerns .

It is crucial to note that the historical use of DES in research, particularly for pregnancy complications, has been widely condemned due to its unethical practices and severe health consequences for exposed individuals.

Current Research on DES

While DES is no longer prescribed for any medical condition, ongoing research continues to explore the long-term health effects of prenatal and postnatal DES exposure. This research focuses on understanding the mechanisms by which DES exposure may lead to various health problems in exposed individuals, including:

- Cancer: Studies continue to investigate the link between DES exposure and an increased risk of developing specific cancers, such as vaginal and cervical cancer in women exposed prenatally and clear cell adenocarcinoma in the vagina and cervix of offspring exposed postnatally .

- Reproductive health: Research explores the potential impact of DES exposure on reproductive function in both men and women, including an increased risk of infertility, endometriosis, and other gynecological problems .

- Developmental effects: Studies investigate the potential for DES exposure to influence various aspects of development, including structural abnormalities and long-term health issues in individuals exposed prenatally or postnatally.

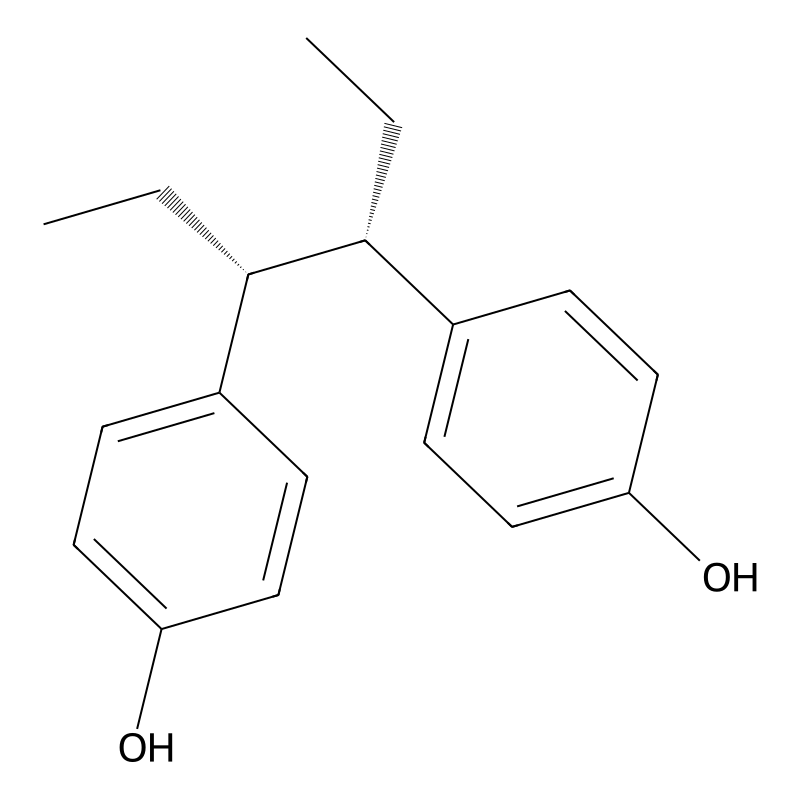

Hexestrol is a synthetic non-steroidal estrogen, chemically known as 4-[(3R,4S)-4-(4-hydroxyphenyl)hexan-3-yl]phenol, with the molecular formula and a molecular weight of approximately 270.37 g/mol. It is a hydrogenated derivative of diethylstilbestrol and has been utilized primarily in clinical settings for its estrogenic properties, particularly in the treatment of conditions such as prostate cancer, amenorrhea, and dysfunctional uterine bleeding . Despite its therapeutic applications, hexestrol has been withdrawn from human use due to significant adverse effects on reproductive health and potential carcinogenicity .

DES mimics the effects of natural estrogens by binding to estrogen receptors in various tissues []. However, its slightly different structure compared to natural estrogens can lead to altered downstream signaling pathways []. This altered signaling is believed to be responsible for the unique health risks observed with DES exposure, such as an increased risk of certain cancers and reproductive system abnormalities.

Physical and Chemical Properties

The synthesis of hexestrol typically involves several steps that may include the hydrogenation of diethylstilbestrol or the reaction of phenolic compounds with appropriate alkylating agents. One documented method describes the use of organometallic reagents in conjunction with heavy metal salts to facilitate the formation of hexestrol from simpler precursors . The specific reaction conditions and catalysts used can significantly affect the yield and purity of the final product.

Hexestrol has been studied for its interactions with various biological systems. It is known to increase the absorption of copper in the body, which could lead to elevated serum levels and associated toxicity . Furthermore, its binding affinity to estrogen receptors suggests that it may interact with other hormonal pathways, potentially influencing metabolic processes related to steroid hormones . These interactions underscore the importance of understanding hexestrol's pharmacodynamics and toxicological profile.

Hexestrol shares structural and functional similarities with several other synthetic estrogens. Here are some comparable compounds:

| Compound Name | Chemical Structure | Uses | Unique Features |

|---|---|---|---|

| Diethylstilbestrol | C18H20O2 | Hormonal therapy | First synthetic estrogen |

| Estradiol | C18H24O2 | Hormone replacement therapy | Natural estrogen |

| Tamoxifen | C26H29NO | Breast cancer treatment | Selective estrogen receptor modulator |

| Chlorotrianisene | C23H25ClO3 | Hormonal therapy | Chlorinated derivative |

Uniqueness of Hexestrol: Hexestrol is notable for its potent binding affinity to estrogen receptors while having a distinct chemical structure compared to other synthetic estrogens like diethylstilbestrol and tamoxifen. Its unique hydrogenated structure contributes to different metabolic pathways and biological effects compared to these compounds.

Hexestrol was first synthesized in 1938 by researchers Campbell, Dodds, and Lawson during efforts to identify structurally simplified estrogenic compounds with therapeutic potential. Its discovery followed the isolation of diethylstilbestrol (DES), another stilbene-derived synthetic estrogen, and emerged amid a broader scientific push to develop nonsteroidal alternatives to natural estrogens like estradiol. Early clinical studies in the 1940s highlighted hexestrol’s efficacy in managing conditions linked to estrogen deficiency, such as menopausal symptoms and hormone-sensitive cancers. By the mid-20th century, hexestrol and its esters (e.g., hexestrol dipropionate) were marketed under brand names like Synestrol and Estronal for applications in breast and prostate cancer therapy. However, the subsequent identification of carcinogenic risks associated with high-dose synthetic estrogens, particularly DES, led to a gradual decline in hexestrol’s clinical use. Today, hexestrol remains primarily of historical and research interest, with limited availability in pharmaceutical markets.

Chemical Classification and Structural Overview

Hexestrol belongs to the stilbestrol class of nonsteroidal estrogens, characterized by a diphenolic structure linked by an aliphatic chain. Its systematic IUPAC name is 4,4'-(1,2-diethylethylene)diphenol, reflecting a hexane backbone with ethyl substituents at the 3 and 4 positions, terminated by para-hydroxyphenyl groups. The compound’s molecular formula is C₁₈H₂₂O₂, with a molecular weight of 270.37 g/mol. Structurally, hexestrol shares close homology with DES but differs in its longer hydrocarbon chain and stereochemical configuration (Figure 1).

Structural Comparison to Diethylstilbestrol (DES):

| Feature | Hexestrol | Diethylstilbestrol (DES) |

|---|---|---|

| Backbone | Hexane with ethyl groups | Ethane with ethyl groups |

| Hydroxyl Groups | Para positions on phenyl rings | Para positions on phenyl rings |

| Stereochemistry | Meso form (3R,4S configuration) | Trans isomer (E-configuration) |

This extended hydrocarbon chain in hexestrol enhances lipid solubility compared to DES, influencing its pharmacokinetic behavior. The meso configuration of hexestrol’s stereocenters further differentiates it from DES, contributing to distinct binding affinities for estrogen receptor subtypes.

Physicochemical Properties of Hexestrol

Hexestrol’s physicochemical profile underpins its biological activity and formulation challenges. Key properties include:

Table 1: Physicochemical Properties of Hexestrol

| Property | Value | Source |

|---|---|---|

| Melting Point | 184–188°C | |

| Solubility in Water | Insoluble | |

| Solubility in DMSO | 54 mg/mL (199.72 mM) | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Molecular Weight | 270.37 g/mol | |

| pKa | 9.80 ± 0.26 | |

| LogP (Partition Coeff) | 4.98 |

The compound’s high lipophilicity (LogP ≈ 5) facilitates membrane permeability but limits aqueous solubility, necessitating prodrug formulations (e.g., phosphate esters) for intravenous administration. Its crystalline structure and stability at room temperature further dictated historical storage protocols. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and mass spectrometry, confirm the integrity of the diphenolic framework and ethyl side chains.

Molecular Structure and Formula of Hexestrol

Hexestrol is a synthetic nonsteroidal estrogen compound characterized by its molecular formula C₁₈H₂₂O₂ and molecular weight of 270.37 grams per mole [1] [43] [44]. The compound belongs to the stilbene class of synthetic estrogens and exhibits a distinctive biphenolic structure consisting of two phenolic rings connected by a central hexane framework [1] [22]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for hexestrol is 4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol [3] [43].

The molecular structure features two para-hydroxyphenyl groups attached to the central six-carbon aliphatic chain at positions 3 and 4, specifically forming a meso-3,4-bis(4-hydroxyphenyl)hexane configuration [2] [7]. The Standard International Chemical Identifier (InChI) for hexestrol is InChI=1S/C18H22O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+ [43]. The corresponding InChIKey is PBBGSZCBWVPOOL-HDICACEKSA-N [7] [43].

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂O₂ |

| Molecular Weight | 270.37 g/mol |

| Chemical Name | 4-[(3S,4R)-4-(4-hydroxyphenyl)hexan-3-yl]phenol |

| CAS Registry Number | 84-16-2 |

| Melting Point | 185-188°C |

The crystalline structure of hexestrol appears as a white to off-white crystalline powder with limited solubility in water but good solubility in organic solvents [31] [35]. The compound exhibits poor water solubility at approximately 11.8 milligrams per liter, while demonstrating enhanced solubility in dimethyl sulfoxide (≥12.65 mg/mL) and ethanol (≥64 mg/mL) [35] [42].

Spectroscopic Characteristics

Nuclear Magnetic Resonance (NMR) Properties

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of hexestrol through both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance techniques [24] [6]. The carbon-13 nuclear magnetic resonance chemical shift assignments for meso-hexestrol have been determined through two-dimensional ¹³C-¹H chemical shift correlation, long-range selective ¹H decoupling experiments, and two-dimensional Fourier-transform experiments for long-range proton-carbon-13 spin coupling constants [24].

Carbon-proton coupling constants for meso-hexestrol derivatives are measured using gated decoupling facilities that permit retention of nuclear Overhauser enhancement and long-range selective ¹H decoupling experiments [24]. The aromatic carbon resonances are significantly influenced by the structure of the hexane framework in the central portion, particularly regarding the presence or absence of double bonds [24].

Proton nuclear magnetic resonance spectra of fully carbon-13 substituted hexestrol demonstrate characteristic chemical shift patterns [6]. The 300 MHz ¹H nuclear magnetic resonance spectrum shows that natural abundance signals align with the center of ¹J(C,H) doublets, with the absence of signals at the center of each doublet indicating isotopic purity at each position [6]. Coupling constants other than ¹J(C,H) appear as unresolved multiplets due to vicinal proton-proton and numerous scalar carbon-proton couplings [6].

Ultraviolet Spectroscopy Analysis

Ultraviolet spectroscopy analysis of hexestrol reveals characteristic absorption patterns that are utilized for qualitative identification purposes [9]. The compound exhibits specific ultraviolet absorption characteristics that have been documented by the Association of Official Analytical Chemists for official methods of analysis [9]. High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) employs a TSP spectrasystem UV2000 instrument with 2-nanometer resolution for hexestrol analysis [10].

The ultraviolet spectrum analysis demonstrates qualitative differences between hexestrol-protein conjugates and corresponding carrier proteins [15]. The characteristic absorbance for hexestrol-bovine serum albumin conjugates shows a red-shift at 280 nanometers compared with 278 nanometers for bovine serum albumin alone, confirming successful coupling [15]. These spectroscopic characteristics are employed in analytical methods for detection and quantification of hexestrol in various matrices [11] [15].

Mass Spectrometry Fingerprint

Mass spectrometry analysis of hexestrol provides distinctive fragmentation patterns essential for compound identification and purity assessment [2] [10]. The electron ionization mass spectrum demonstrates characteristic fragmentation pathways with significant ion peaks at specific mass-to-charge ratios [2]. The molecular ion peak appears at m/z 270, corresponding to the molecular weight of hexestrol [28] [30].

Liquid chromatography-mass spectrometry (LC-MS) analysis reveals characteristic ion fragments including m/z 269.1548, 133.0659, 135.0816, and 119.0505 [9]. Gas chromatography-mass spectrometry determination with specific ion monitoring has proven effective for detecting hexestrol presence in synthetic preparations, revealing the capability to identify hexestrol-diethylstilbestrol mixtures that conventional analytical methods might miss [28] [30].

| Ion Fragment (m/z) | Relative Intensity |

|---|---|

| 269.1548 | 999 |

| 133.0659 | 491 |

| 135.0816 | 104 |

| 119.0505 | 15 |

Mass spectrometry fragmentation patterns follow typical pathways for phenolic compounds, with alpha cleavage occurring at carbon-carbon bonds adjacent to the aromatic rings [13]. The fragmentation behavior is influenced by the presence of hydroxyl groups on the aromatic rings, which can stabilize resulting carbocation intermediates [13].

Stereochemistry of meso-Hexestrol

The stereochemistry of hexestrol is characterized by the presence of two chiral centers at carbons 3 and 4 of the hexane chain, creating the possibility for multiple stereoisomeric forms [5] [37]. The meso configuration represents the most significant stereoisomeric form, designated as meso-3,4-bis(4-hydroxyphenyl)hexane [2] [7]. This meso compound possesses an internal plane of symmetry that renders it optically inactive despite containing chiral centers [32].

The meso-hexestrol configuration exhibits (3S,4R) stereochemistry, where the two chiral centers have opposite absolute configurations [1] [43]. This internal compensation results in a compound that does not rotate plane-polarized light, distinguishing it from the optically active enantiomeric forms [32]. The meso form can be distinguished from other stereoisomers through various analytical techniques including circular dichroism spectroscopy and solid-state carbon-13 nuclear magnetic resonance spectroscopy [5].

| Stereoisomer | Configuration | Optical Activity |

|---|---|---|

| meso-Hexestrol | (3S,4R) | Optically inactive |

| (+)-Hexestrol | (3R,4R) | Dextrorotatory |

| (-)-Hexestrol | (3S,4S) | Levorotatory |

| dl-Hexestrol | Racemic mixture | Optically inactive |

The stereochemical differences between hexestrol isomers significantly influence their biological properties and receptor binding characteristics [37] [39]. Binding studies with estrogen receptor demonstrate that there is no appreciable difference in binding between enantiomers in the hexestrol series, suggesting that the receptor can accommodate both configurations equally well [37]. However, stereochemistry becomes more critical in related compounds such as norhexestrol derivatives, where enantiomers show significant differences in binding affinity [37].

Circular dichroism spectroscopy provides valuable information about the stereochemical properties of hexestrol isomers [5]. The technique reveals distinct spectral patterns that allow differentiation between meso and racemic forms, with the meso compound showing characteristic spectral features due to its unique symmetry properties [5].

Comparative Structural Analysis with Diethylstilbestrol

Hexestrol and diethylstilbestrol represent closely related synthetic estrogens within the stilbene class, sharing fundamental structural similarities while exhibiting distinct molecular characteristics [18] [22]. Both compounds feature biphenolic structures with para-hydroxyl groups, but differ significantly in their central connecting frameworks [18] [19]. Diethylstilbestrol contains a central ethylene bridge with ethyl substituents, while hexestrol possesses a saturated hexane chain linking the two aromatic rings [18] [22].

The structural relationship between these compounds is highlighted by their synthetic interconversion possibilities [19] [28]. Metabolic studies demonstrate that hexestrol carcinogenicity is not based on its conversion to diethylstilbestrol, as diethylstilbestrol could not be detected as a hexestrol metabolite in biological systems [19]. This finding indicates that despite structural similarities, the compounds maintain distinct metabolic pathways and biological activities [19].

| Compound | Central Bridge | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Hexestrol | Saturated hexane chain | C₁₈H₂₂O₂ | 270.37 |

| Diethylstilbestrol | Ethylene with ethyl groups | C₁₈H₂₀O₂ | 268.35 |

Comparative receptor binding studies reveal that both compounds demonstrate high affinity for estrogen receptors, with hexestrol showing relative binding affinity approximately 300 times that of estradiol [6]. The structural differences influence their pharmacokinetic properties, with diethylstilbestrol exhibiting improved oral bioavailability and increased resistance to metabolism compared to natural estrogens [18]. Nonsteroidal estrogens like diethylstilbestrol and hexestrol are known to have dramatically disproportionate effects in certain tissues compared to natural estrogens [22].

The comparative carcinogenic potential of these stilbene estrogens has been extensively studied in experimental models [17] [23]. Both hexestrol and diethylstilbestrol induce similar incidence and number of renal carcinoma foci in Syrian hamsters, with hexestrol demonstrating equivalent carcinogenic activity to diethylstilbestrol and 17β-estradiol [23]. The ability of these compounds to compete for renal estrogen receptors generally correlates with their carcinogenic potential in experimental systems [23].

Structure-Activity Relationship (SAR) Principles

Structure-activity relationship analysis of hexestrol reveals critical molecular features that determine its estrogenic potency and receptor selectivity [20] [21]. The biphenolic structure with para-hydroxyl groups represents an essential pharmacophore for estrogen receptor binding, with both hydroxyl groups contributing significantly to binding affinity [20]. Modifications to the hydroxyl group positions, particularly placement in meta positions, result in substantial decreases in receptor binding affinity [21].

The central hexane chain length and saturation state significantly influence biological activity [20] [24]. The saturated six-carbon bridge in hexestrol provides optimal spacing between the two aromatic rings for effective receptor interaction [20]. Comparative studies with related compounds demonstrate that alterations in chain length or introduction of unsaturation can dramatically affect receptor binding characteristics [24].

Stereochemical considerations play important roles in structure-activity relationships, particularly for derivatives with additional chiral centers [37] [39]. While meso-hexestrol and its racemic mixture show similar estrogen receptor binding, modifications that introduce additional asymmetric centers can lead to significant stereoselectivity [37]. The binding studies indicate that structural modifications affecting molecular flexibility and conformational preferences can substantially impact receptor affinity [39].

| Structural Feature | Impact on Activity | Binding Affinity Change |

|---|---|---|

| Para-hydroxyl groups | Essential for activity | Baseline reference |

| Meta-hydroxyl groups | Reduced activity | 6-8 fold decrease |

| Ortho-methyl substitution | Enhanced activity | 3-fold increase |

| Chain length alteration | Variable effects | Compound-dependent |

Chemical reactivity studies with hexestrol derivatives demonstrate that electrophilic modifications can create affinity-labeling agents while maintaining receptor recognition [20]. These reactive derivatives show rapid and effective receptor inactivation, suggesting that the basic hexestrol structure provides an excellent scaffold for developing receptor-targeted compounds [20]. The high reactivity toward estrogen receptors and limited interference from other cellular nucleophiles indicate optimal structural features for selective targeting [20].

The earliest synthetic approaches to hexestrol preparation were established in the 1940s and centered on organometallic coupling reactions. The catalyzed Grignard coupling method represents one of the most historically significant routes to hexestrol synthesis. This method involved the coupling of anethole hydrobromide with Grignard reagents in the presence of metal catalysts such as cobalt chloride and magnesium [1] [2]. The reaction proceeded under anhydrous ether conditions at reflux temperature, typically yielding 30-50% of the desired product. Despite moderate yields, this method was valuable for its reproducibility and the availability of starting materials.

The Wurtz dimerization reaction emerged as another classical approach, utilizing 1-bromo-1-(4-methoxyphenyl)propane as the starting material [3]. This method employed various metals including sodium, magnesium, aluminum, or iron as reducing agents under high-temperature conditions. The reaction mechanism involved metal-mediated radical coupling, resulting in the formation of the characteristic hexane backbone of hexestrol. Yields typically ranged from 60-80%, making this one of the more efficient historical methods.

Traditional synthesis also employed reductive carbonylation processes, particularly for the preparation of chromium-coordinated hexestrol derivatives. These reactions utilized chromium halides under carbon monoxide pressure with metal powder reductants such as magnesium, zinc, or aluminum [4] [5]. While yields were modest (20-40%), these methods were crucial for the development of organometallic hexestrol complexes used in analytical applications.

Modern Synthetic Approaches to Hexestrol

The Heck-Matsuda arylation represents a significant advancement in modern hexestrol synthesis, offering mild reaction conditions and excellent selectivity [9]. This palladium-catalyzed redox-relay process utilizes trisubstituted allylic alkenols with diazonium salts, proceeding under moderate conditions to yield 60-85% of the desired products. The reaction demonstrates remarkable anti-diastereoselectivity and allows for the formation of α,β-disubstituted methyl ketones containing two contiguous stereocenters. Deuterium-labeling studies have confirmed that this method achieves greater than 98% deuterium retention, indicating high mechanistic fidelity.

Recent developments have also focused on environmentally sustainable synthetic routes that minimize the use of hazardous reagents and reduce waste generation. These approaches emphasize atom economy and the use of renewable starting materials, aligning with contemporary green chemistry principles while maintaining synthetic efficiency.

Alkylation Processes and Monoalkyl Derivatives

The synthesis of monoalkyl derivatives of hexestrol has been extensively studied for structure-activity relationship investigations and receptor binding studies [10] [12]. Monoetherification reactions typically involve base-catalyzed conditions with various alkyl halides, producing compounds with estrogen receptor binding affinities ranging from 1-20% relative to estradiol. The most common approach utilizes sodium ethoxide in ethanol under reflux conditions for 4 hours, yielding monobenzyl hexestrol ethers with binding affinities of 8-20% compared to the natural hormone.

The preparation of monoalkyl derivatives through direct alkylation processes has been systematically investigated using different alkyl chain lengths and branching patterns [13]. Methyl, butyl, and amyl derivatives have been synthesized via alkylation reactions using hexestrol as the starting material. These reactions typically proceed through nucleophilic substitution mechanisms where the phenolic hydroxyl groups act as nucleophiles toward alkyl halides in the presence of base catalysts. The reaction conditions must be carefully controlled to favor monoalkylation over dialkylation, often requiring stoichiometric control of reagents and moderate temperatures.

Specialized alkylating agents have been developed for the preparation of cytotoxic hexestrol conjugates, including nitrogen mustard derivatives and cyclophosphamide conjugates [14] [15]. These compounds, while showing reduced estrogen receptor binding affinities (0.3-2% of estradiol), demonstrate significant potential as selective anticancer agents. The synthesis involves the attachment of alkylating functions through various linker chemistries, with careful attention to maintaining sufficient receptor binding for targeted delivery while incorporating the desired cytotoxic functionality.

Preparation of Hydroxylated Metabolites

The synthesis of hydroxylated hexestrol metabolites represents a critical area of research due to their biological significance and potential carcinogenic properties [16] [6] [7] [8]. The major metabolite, 3'-hydroxyhexestrol, can be prepared through multiple synthetic routes, with Fremy's salt oxidation being the most reliable method for laboratory-scale preparation. This oxidation proceeds under controlled conditions to yield the catechol derivative, which serves as a key intermediate for further metabolic studies.

The preparation of 3',4'-hexestrol quinone, an electrophilic and DNA-reactive metabolite, requires specialized handling due to its inherent instability (half-life of 53 minutes in dichloromethane) [16] [17]. Horseradish peroxidase-catalyzed oxidation in the presence of hydrogen peroxide provides a biomimetic route to this quinone, while silver oxide or silver carbonate on celite offers non-enzymatic alternatives. The quinone readily undergoes Michael addition reactions with sulfur-containing compounds and amines, forming stable adducts that have been characterized for DNA damage studies.

Large-scale synthesis of catechol metabolites has been achieved through optimized McMurry coupling protocols [6] [8]. The synthetic route for 3'-hydroxyhexestrol involves four steps starting from commercially inexpensive materials, with both cis and trans isomers being successfully separated and identified. This method has enabled extensive biological studies of these metabolites and their role in estrogen-induced carcinogenesis. The synthesis of 1-hydroxyhexestrol and 3'-methoxyhexestrol derivatives follows similar protocols with appropriate modifications to the oxidation and methylation steps.

Synthesis of Fluorescent Hexestrol Derivatives

The development of fluorescent hexestrol derivatives has been driven by the need for sensitive detection and visualization of estrogen receptors in biological systems [18] [19] [20]. NBD-norhexestrol (nitrobenzofurazan derivative) represents one of the most successful fluorescent conjugates, with excitation maxima at 470-485 nm and emission at 530-540 nm. The synthesis involves the conjugation of the nitrobenzofurazan fluorophore to the norhexestrol scaffold through ring substitution reactions, maintaining 3-8% of estradiol's receptor binding affinity.

Dansyl-norhexestrol derivatives are prepared through side-chain attachment of dansyl chloride to modified hexestrol scaffolds [21]. These compounds exhibit excitation at 335-340 nm and emission at 515-525 nm, with receptor binding affinities of 2-6% relative to estradiol. The synthetic approach involves protection of the phenolic groups, side-chain functionalization with amino groups, and subsequent dansylation followed by deprotection. The resulting compounds have proven valuable for protein labeling and energy transfer studies.

More recent developments have focused on hexestrol-fluorescein conjugates and BODIPY-hexestrol derivatives [19]. The fluorescein conjugates are prepared through attachment to phenolic oxygen atoms using fluorescein isothiocyanate chemistry, yielding compounds with 1-5% receptor binding affinity and fluorescence characteristics similar to fluorescein itself. BODIPY conjugates utilize flexible linker strategies to maintain higher receptor binding affinities (5-15% of estradiol) while providing excellent photophysical properties for live cell imaging applications.

Advanced fluorescent derivatives incorporate pyrene moieties and nitrobenzoxadiazole groups through sophisticated linker chemistries [19]. These compounds are designed to maintain optimal spacing between the fluorophore and the estrogen pharmacophore, ensuring minimal interference with receptor binding while providing robust fluorescent signals. The synthetic strategies often involve multi-step sequences with careful protection and deprotection protocols to achieve the desired substitution patterns.

Tricarbonyl Chromium Hexestrol Complexes

The synthesis of tricarbonyl chromium hexestrol complexes represents a unique application of organometallic chemistry to estrogen receptor research [4] [5] [22]. These complexes are prepared through direct complexation of hexestrol with chromium hexacarbonyl under high-temperature conditions (130-150°C) in an inert atmosphere. The reaction proceeds through thermal substitution where three carbonyl ligands are displaced by the aromatic rings of hexestrol, forming stable η⁶-arene complexes.

The preparation methodology involves heating hexestrol with excess chromium hexacarbonyl in high-boiling solvents such as dibutyl ether or decalin for extended periods [4]. The reaction progress is monitored by infrared spectroscopy, tracking the appearance of characteristic carbonyl stretching frequencies at 1960, 1890, and 1870 cm⁻¹. The resulting complexes exhibit enhanced air stability compared to many other arene-chromium tricarbonyl derivatives, making them particularly suitable for biological applications.

Substituted hexestrol-chromium tricarbonyl complexes are prepared through two main strategies: pre-functionalization of hexestrol followed by complexation, or complexation of hexestrol followed by derivatization of the complex [23] [24]. The first approach often requires protection of reactive functional groups during the high-temperature complexation step, while the second method takes advantage of the unique reactivity of chromium-coordinated arenes toward nucleophilic attack and other organic transformations.

The synthetic utility of these complexes extends beyond their application as analytical probes. The chromium tricarbonyl moiety activates the coordinated arene rings toward nucleophilic substitution and stabilizes benzylic carbanions, enabling synthetic transformations that are difficult to achieve with uncomplexed hexestrol [23]. Sequential complexation protocols have been developed for the preparation of bis-aryl chromium tricarbonyl complexes, where both aromatic rings of hexestrol are coordinated to separate chromium centers.

Color/Form

WHITE CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Melting Point

CRYSTALS; MP: 137-139 °C /DIACETATE/

CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/

UNII

GHS Hazard Statements

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

A SYNTHETIC ESTROGEN.

OSTEOPOROSIS...SENILE OSTEOPOROSIS.../&/...POSTMENOPAUSAL OSTEOPOROSIS. ... DEMONSTRATED THAT, AFTER SEVERAL MO OF ESTROGEN REPLACEMENT IN POSTMENOPAUSAL PT, CALCIUM BALANCE BECOMES POSITIVE & PLASMA ALKALINE PHOSPHATASE ACTIVITY & BONE RESORPTION DECR TO NORMAL. /ESTROGENS/

HIRSUTISM. .../IF/ MILD ANDROGENIC INFLUENCE OF OVARIAN...IS SUSPECTED. ... SUPPRESSION OF OVARY WITH ESTROGEN MAY BE WORTHWHILE. ... PREVENTION OF HEART ATTACKS. ...FAVORED POSITION OF WOMEN IN INCIDENCE OF FATAL MYOCARDIAL INFARCTION, ESTROGEN THERAPY HAS BEEN TRIED AS PROPHYLACTIC MEASURE IN MEN. /ESTROGENS/

For more Therapeutic Uses (Complete) data for HEXESTROL (11 total), please visit the HSDB record page.

Mechanism of Action

...AS RESULT OF...NUCLEAR BINDING...METABOLIC ALTERATIONS ENSUE. ...MRNA & CERTAIN SPECIFIC BUT UNKNOWN PROTEINS ARE APPARENTLY SYNTHESIZED RAPIDLY, PERHAPS BECAUSE OF UNMASKING OF RESTRICTED REGIONS OF DNA. /ESTROGENS/

ESTROGENS ARE LARGELY RESPONSIBLE FOR CHANGES THAT TAKE PLACE @ PUBERTY IN GIRLS, &...FOR TANGIBLE & INTANGIBLE ATTRIBUTES OF FEMININITY. BY DIRECT ACTION, THEY CAUSE GROWTH & DEVELOPMENT OF VAGINA, UTERUS, & FALLOPIAN TUBES. /ESTROGENS/

Pictograms

Health Hazard

Other CAS

84-16-2

Absorption Distribution and Excretion

STUDIES WITH RADIOACTIVE...HEXESTROL...HAVE CONFIRMED...REPORTS THAT...COMPD ARE RAPIDLY ABSORBED INTO ANIMAL BODY AND...EXCRETED IN FECES AND URINE. PROPORTION EXCRETED...IS...70% IN FECES AND 30% IN URINE...

...TRACES OF...HEXESTROL COULD BE FOUND IN TISSUES 24 HR AFTER...ADMIN TO SHEEP AND GOATS... CONTINUED ADMIN...TO FATTENING STOCK MAY LEAD TO... ACCUMULATION IN EDIBLE PARTS OF CARCASS ALTHOUGH EVIDENCE ON THIS SUBJECT IS CONTROVERSIAL.

ESTROGENS USED IN THERAPY ARE, IN GENERAL, READILY ABSORBED THROUGH SKIN, MUCOUS MEMBRANES, & GI TRACT. WHEN THEY ARE APPLIED FOR LOCAL ACTION, ABSORPTION IS OFTEN SUFFICIENT TO CAUSE SYSTEMIC EFFECTS... /ESTROGENS/

Metabolism Metabolites

Wikipedia

Drug Warnings

CONTRAINDICATIONS TO...USE ARE THROMBOEMBOLIC DISORDERS OR PAST HISTORY OF THESE CONDITIONS, MARKEDLY IMPAIRED HEPATIC FUNCTION, KNOWN OR SUSPECTED CARCINOMA OF BREAST OR OTHER ESTROGEN-DEPENDENT NEOPLASIA, & UNDIAGNOSED GENITAL BLEEDING. /ESTROGENS/

IN WOMEN, CHRONIC USE MAY CAUSE SPOTTING OR BREAKTHROUGH VAGINAL BLEEDING; AFTER DISCONTINUATION, WITHDRAWAL BLEEDING USUALLY OCCURS. /ESTROGENS/

Methods of Manufacturing

Analytic Laboratory Methods

HEXESTROL, OFFICIAL FINAL ACTION, DETERMINATION IN DRUGS (TABLETS): ULTRAVIOLET SPECTROPHOTOMETRY.

DEVELOPMENT OF COMPETITIVE PROTEIN-BINDING & RADIOIMMUNOASSAY METHODS HAS ACCELERATED INVESTIGATION IN THIS & OTHER AREAS (SEE NISWENDER & MIDGLEY, 1970; VANDE WIELE & DYRENFURTH, 1973). COMPARED TO BIOASSAY METHODS, THESE TECHNICS ARE GENERALLY SIMPLER & FASTER. /ESTROGENS/

Clinical Laboratory Methods

Interactions

ESTROGENS...INHIBIT ORAL ANTICOAGULANT ACTIVITY... OTHER INTERACTIONS INCL POTENTIATION OF TRICYCLIC ANTIDEPRESSANT ACTIVITY & REDUCTION OF BOTH PYRIDOXINE & FOLIC ACID LEVELS. PHENOBARBITAL INCR METABOLISM OF ESTROGENS... /ESTROGENS/